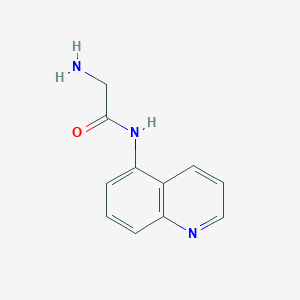

2-amino-N-(quinolin-5-yl)acetamide

Overview

Description

2-amino-N-(quinolin-5-yl)acetamide is a chemical compound with the molecular formula C11H10N2O . It is a derivative of quinoline, which is an aromatic nitrogen-containing heterocyclic compound . Quinoline and its derivatives are known to have a variety of therapeutic activities .

Synthesis Analysis

The synthesis of this compound involves conjugating spiropyran chloride with 2-amino-N-(quinolin-8-yl)acetamide . This results in a multifunctionalized spirobenzopyran derivative that can be used as a water-soluble colorimetric and fluorescent turn-on chemosensor for Zn2+ .Molecular Structure Analysis

The molecular structure of this compound is characterized by a quinoline ring, which is a benzene ring fused with a pyridine moiety . The quinoline ring participates in both electrophilic and nucleophilic substitution reactions .Chemical Reactions Analysis

Quinoline, the core structure of this compound, exhibits reactions similar to benzene and pyridine . It forms salts with acids and participates in both electrophilic and nucleophilic substitution reactions .Scientific Research Applications

Chemical Structure and Spatial Orientation

2-amino-N-(quinolin-5-yl)acetamide is a compound with significant structural properties. Research by Kalita and Baruah (2010) explored different spatial orientations of similar amide derivatives, highlighting their tweezer-like geometry and the formation of channel-like structures through weak interactions, which can be critical in understanding the molecular behavior of this compound (Kalita & Baruah, 2010).

DNA Polymerase Regulation and Detection Applications

Zhang et al. (2022) synthesized a derivative of this compound and demonstrated its capability to regulate DNA polymerase activities. This discovery has potential applications in genomic studies, specifically in the detection of genomic DNA modifications (Zhang et al., 2022).

Antimicrobial and Antitubercular Activities

Compounds similar to this compound have shown promising results in combating tuberculosis. Pissinate et al. (2016) reported that 2-(quinolin-4-yloxy)acetamides, a structurally related compound, are potent inhibitors of Mycobacterium tuberculosis, including drug-resistant strains (Pissinate et al., 2016).

Applications in Malaria Treatment

Werbel et al. (1986) discussed the synthesis of compounds similar to this compound and their potent antimalarial activity. This research opens avenues for the use of such compounds in the development of new malaria treatments (Werbel et al., 1986).

Fluorescent Sensing and Biological Applications

Research by Zhou et al. (2012) demonstrated the use of a compound structurally similar to this compound as a highly selective fluorescent sensor for detecting metal ions, such as cadmium and zinc. This finding suggests potential applications in biological and environmental sensing (Zhou et al., 2012).

Interaction with Amino Acids and Potential for Drug Development

Kalita et al. (2011) explored the interactions of quinoline derivatives with amino acids and acids, which can provide insights into developing receptor molecules for biological applications. Their findings on the binding affinities of these compounds can guide the development of new drugs (Kalita et al., 2011).

Mechanism of Action

Target of Action

Quinoline derivatives have been known to inhibit aggrecanase-2, an enzyme involved in osteoarthritis .

Mode of Action

It has been used in the synthesis of a water-soluble colorimetric and fluorescent turn-on chemosensor for zn2+ . This suggests that the compound may interact with metal ions, specifically Zn2+, leading to a change in fluorescence and color .

Biochemical Pathways

Given its potential interaction with zn2+, it may influence pathways where zn2+ plays a crucial role .

Pharmacokinetics

A related quinoline amine compound has been reported to have about 100% human oral absorption and satisfied lipinski’s rule of five . These properties suggest good bioavailability.

Result of Action

Its potential interaction with zn2+ could lead to changes in fluorescence and color, which could be used as a signal in certain biological assays .

Action Environment

The environment can significantly influence the action, efficacy, and stability of 2-Amino-N-(quinolin-5-yl)acetamide. For instance, its ability to act as a chemosensor for Zn2+ was demonstrated in a 50% aqueous ethanol buffer solution . This suggests that the compound’s activity may be influenced by factors such as solvent composition and pH.

Future Directions

Fluorescent sensors, such as the one synthesized from 2-amino-N-(quinolin-5-yl)acetamide, have emerged as powerful tools in analytical chemistry for the detection and quantification of heavy and transition metal ions in aqueous samples . These sensors have a wide spectrum of applications in environmental monitoring and biomedical fields . The continued development of these sensors is expected to shape the future of water quality assessment and analytical chemistry .

Properties

IUPAC Name |

2-amino-N-quinolin-5-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c12-7-11(15)14-10-5-1-4-9-8(10)3-2-6-13-9/h1-6H,7,12H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCCCNGDXOJKCIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001304237 | |

| Record name | 2-Amino-N-5-quinolinylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001304237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016723-44-6 | |

| Record name | 2-Amino-N-5-quinolinylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1016723-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-N-5-quinolinylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001304237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-{2-amino-1-[4-(dimethylamino)phenyl]ethyl}carbamate](/img/structure/B3198898.png)

![4-[(5-Bromothiophen-2-yl)methoxy]-3-methoxybenzoic acid](/img/structure/B3198930.png)

![1-[3-Methoxy-4-(pentyloxy)phenyl]ethan-1-amine](/img/structure/B3198943.png)

![2-({[(4-Nitrophenyl)methyl]carbamoyl}amino)acetic acid](/img/structure/B3198953.png)

![3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile](/img/structure/B3198957.png)